BDM44931 vs. BDM44898: Direct Head-to-Head Potency in Bfl-1 Biochemical Assay
In a direct comparison of the two lead compounds from patent WO2016079067A1, BDM44931 (CAS 338960-64-8) demonstrated superior inhibitory potency against the Bfl-1 protein compared to its structural analog BDM44898 . Both compounds are claimed in the same patent and share a common core scaffold, making this the most relevant comparator for scientific selection.
| Evidence Dimension | Inhibition of Bfl-1 protein |
|---|---|
| Target Compound Data | IC50 = 1.3 µM |
| Comparator Or Baseline | BDM44898 IC50 = 1.6 µM |
| Quantified Difference | BDM44931 is 1.23-fold more potent (0.3 µM lower IC50) |
| Conditions | Inhibition of recombinant Bfl-1 protein (fluorescence polarization assay, as referenced in patent WO2016079067A1) |
Why This Matters
This 1.23-fold potency advantage means BDM44931 achieves equivalent target engagement at a lower concentration, which can translate to reduced off-target effects and a wider therapeutic window in cellular and in vivo models.
